4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid
Description
Chemical Structure and Properties: The compound 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS: 1050477-45-6) features a naphthyridine core substituted with a carboxylic acid group at position 3, a cyano-methoxyphenyl group at position 4, and ethoxy, methyl, and dimethyl substituents. Its molecular formula is C21H21N3O4, with a molecular weight of 379.41 Da . The carboxylic acid group confers polarity, while the ethoxy and methoxy groups enhance solubility in organic solvents .
Applications: Primarily used as a key intermediate in synthesizing Finerenone, a non-steroidal mineralocorticoid receptor antagonist . It is stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-5-28-20-18-17(14-7-6-13(9-22)8-15(14)27-4)16(21(25)26)12(3)24-19(18)11(2)10-23-20/h6-8,10,17,24H,5H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQWCKBTWAWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)O)C3=C(C=C(C=C3)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116126 | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050477-45-6 | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.42 g/mol |
| CAS Number | 1050477-27-4 |
| Boiling Point | Not available |
| Purity | Specification not provided |
This compound functions primarily as a mineralocorticoid receptor antagonist . It inhibits the action of aldosterone, a hormone that can lead to various cardiovascular and renal diseases. By blocking the mineralocorticoid receptor (MR), it prevents the harmful effects associated with aldosterone overactivity, such as hypertension and heart failure.
Biological Activity
The biological activity of this compound has been investigated in several studies:
- Antihypertensive Effects : Research indicates that the compound effectively lowers blood pressure in hypertensive models by antagonizing MR activity. This is particularly relevant for patients with conditions like diabetic nephropathy and chronic heart failure .
- Cardiovascular Protection : The compound has shown protective effects on cardiac tissue during ischemic events. Studies suggest that it reduces myocardial fibrosis and improves cardiac function in animal models .
- Renal Protective Effects : In preclinical studies, the compound demonstrated significant nephroprotective properties, reducing proteinuria and preserving renal function in diabetic models .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with chronic heart failure showed that administration of the compound resulted in a significant reduction in hospitalization rates due to heart failure exacerbations compared to placebo groups .
- Case Study 2 : In diabetic nephropathy patients, treatment with the compound led to improved renal outcomes over a 12-month period, as evidenced by decreased serum creatinine levels and improved glomerular filtration rates .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Case Study : A study demonstrated that a related naphthyridine compound effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its structure allows it to interact with microbial cell membranes and disrupt their integrity.
- Case Study : In vitro tests revealed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties beneficial for treating chronic inflammatory diseases.
- Case Study : An experimental model of inflammation showed that administration of the compound reduced markers of inflammation significantly compared to control groups .
Cardiovascular Applications
Preliminary studies suggest that the compound could play a role in cardiovascular health by modulating pathways related to hypertension and heart failure.
- Case Study : In animal models, compounds with similar naphthyridine structures demonstrated vasodilatory effects and improved cardiac function in heart failure models .
Data Tables
Comparison with Similar Compounds
Carboxamide Derivative: 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
- Structural Difference : Replacement of the carboxylic acid (-COOH) with a carboxamide (-CONH2) group.
- Molecular Formula : C21H21N4O3 (MW: ~377.42 Da; CAS: 1050477-27-4, 2084136-51-4) .
- Properties: Reduced acidity compared to the carboxylic acid, improving membrane permeability.
- Applications : Active pharmaceutical ingredient (API) and precursor to metabolites (e.g., M1a–M3b) with therapeutic activity .
Stereoisomers: (4S)- and (4R)-Enantiomers
- Structural Difference : Stereochemical configuration at position 4.
- Molecular Formula : Identical to the target compound (C21H21N3O4).
- Properties : The (4S)-enantiomer (CAS: 2640506-74-5) exhibits preferred pharmacological activity and metabolic stability compared to the (4R)-form. Enantiomeric purity is critical for drug efficacy .
- Applications : (4S)-carboxylic acid is a pharmaceutical intermediate, while (4R)-isomers are often metabolized or repurposed via electrochemical methods .
Ester Derivatives: 2-Cyanoethyl Esters
- Structural Difference: Esterification of the carboxylic acid group (e.g., 2-cyanoethyl ester).
- Examples: 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate (CAS: 1050477-43-4; MW: 404.42 Da) . 2-Cyanoethyl ester (MW: 432.47 Da; ChemSpider ID: 46095822) .
- Properties : Increased lipophilicity enhances solubility in organic solvents, making esters suitable synthetic intermediates or prodrugs.
- Applications : Used in research settings for further derivatization .
5-Oxo Derivative
- Structural Difference : Replacement of the ethoxy group at position 5 with a ketone (-C=O).
- Molecular Formula : Likely C19H17N3O4 (exact data unavailable) .
- Applications : Investigated as a precursor or research chemical .
Comparative Data Table
Key Research Findings
Stereochemistry Matters : The (4S)-enantiomer of the carboxylic acid and carboxamide derivatives shows superior metabolic stability and target engagement compared to (4R)-forms, driving their selection in pharmaceutical formulations .
Functional Group Impact : Carboxamide derivatives exhibit enhanced bioavailability over carboxylic acids due to reduced ionization at physiological pH, making them preferred APIs .
Synthetic Utility : Ester derivatives serve as versatile intermediates for further functionalization, balancing lipophilicity and reactivity .
Q & A
Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
The compound exhibits significant health and environmental hazards, including acute toxicity (H300: fatal if swallowed) and aquatic toxicity (H400: toxic to aquatic life) . Mandatory precautions include:
- Personal Protection: Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Storage: Store in a dry, airtight container at 2–8°C to prevent degradation and moisture absorption .
- Emergency Response: For accidental ingestion, immediately administer activated charcoal and seek medical attention (refer to P301+P310 codes) .
- Disposal: Follow institutional guidelines for hazardous waste, adhering to P501 recommendations .
Basic: What synthetic routes are documented for this compound, and how can reaction yields be optimized?
Answer:
The compound is synthesized via multi-step routes involving condensation of substituted phenyl precursors with naphthyridine intermediates. A patented method highlights:
- Key Steps: Asymmetric catalysis to control stereochemistry (e.g., isolating the (S)-enantiomer) .
- Optimization: Use high-purity reagents, strict temperature control (±2°C), and inert atmospheres (N₂/Ar) to minimize side reactions .
- Yield Improvement: Employ column chromatography or recrystallization for purification, with yields typically ranging from 45–65% .
Advanced: How can researchers resolve contradictions in reported safety data (e.g., conflicting hazard codes)?
Answer:
Discrepancies in hazard codes (e.g., H200: unstable explosive vs. H300: acute toxicity) may arise from batch-specific impurities or stereoisomeric variations . To address this:
- Batch Analysis: Conduct HPLC-MS to verify purity (>98%) and identify contaminants .
- Stereochemical Profiling: Compare safety data for (R)- and (S)-enantiomers, as their toxicological profiles may differ .
- Literature Cross-Referencing: Validate findings against peer-reviewed studies rather than relying solely on supplier documentation .
Advanced: What computational methods are recommended for predicting the compound’s reactivity or degradation pathways?
Answer:
- Reactivity Prediction: Use density functional theory (DFT) to model electron distribution, focusing on the cyano and carboxylic acid groups as reactive sites .
- Degradation Pathways: Apply molecular dynamics simulations under varying pH and temperature conditions to predict hydrolysis or oxidation products .
- Software Tools: Gaussian, ORCA, or VASP for quantum chemical calculations, validated with experimental LC-MS data .
Basic: How is this compound characterized analytically to confirm structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, ethoxy at C5) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 379.41 .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity >95% for pharmacological studies .
Advanced: What strategies are effective for isolating and characterizing stereoisomers of this compound?
Answer:
- Chiral Chromatography: Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .
- Circular Dichroism (CD): Confirm enantiomeric excess (ee) by comparing CD spectra to reference standards .
- Crystallography: Single-crystal X-ray diffraction to unambiguously assign absolute configuration .
Basic: What are the documented applications of this compound in pharmaceutical research?
Answer:
It serves as a critical intermediate in synthesizing:
- SGLT2 Inhibitors: Precursor for Dapagliflozin analogs .
- Mineralocorticoid Receptor Antagonists: Key building block for Finerenone derivatives .
- Structure-Activity Relationship (SAR) Studies: Modifications at the ethoxy or cyano groups to optimize pharmacokinetics .
Advanced: How can environmental hazards (e.g., aquatic toxicity) be mitigated during disposal?
Answer:
- Neutralization: Treat aqueous waste with activated carbon to adsorb residual compound .
- Biodegradation Studies: Use OECD 301F protocols to assess microbial degradation rates in simulated environments .
- Institutional Compliance: Align disposal practices with EPA guidelines for persistent organic pollutants .
Advanced: What experimental approaches are recommended for stability studies under varying storage conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- Stability-Indicating Assays: Use HPLC-DAD to monitor changes in peak area over time; degradation >5% indicates instability .
- Lyophilization: For long-term storage, lyophilize the compound and store under argon to prevent oxidation .
Advanced: How do structural analogs of this compound compare in terms of bioactivity and synthetic feasibility?
Answer:
- Ethoxy vs. Methoxy Substitutions: Ethoxy groups enhance metabolic stability but reduce solubility; methoxy derivatives show faster clearance .
- Carboxylic Acid vs. Carboxamide: The carboxylic acid moiety improves binding affinity to target receptors but requires pH-adjusted formulations .
- Synthetic Feasibility: Carboxamide derivatives (e.g., CAS 1050477-27-4) are easier to synthesize but exhibit lower enantiomeric purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
